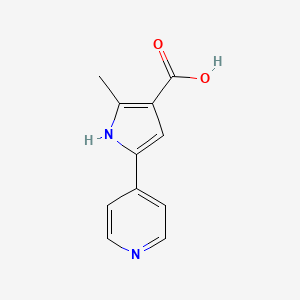

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)6-10(13-7)8-2-4-12-5-3-8/h2-6,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHAENOTAMOHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

- Neuropharmacology : Research indicates that derivatives of this compound can act as allosteric modulators for muscarinic acetylcholine receptors, which are crucial in treating neurocognitive disorders. For example, studies have shown that compounds similar to 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid exhibit promising activity as positive allosteric modulators (PAMs) for the M4 muscarinic receptor, enhancing cognitive function in preclinical models .

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for developing new anti-inflammatory drugs. This application is particularly relevant in chronic inflammatory diseases where traditional therapies may be ineffective.

Material Science Applications

- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Polymer Chemistry : This compound can be utilized as a building block in the synthesis of novel polymers with tailored properties for specific applications, such as sensors and drug delivery systems.

Biochemical Applications

- Metabolic Studies : As a metabolite in certain biochemical pathways, this compound can serve as a marker for metabolic profiling in clinical studies. Its presence in biological fluids can provide insights into metabolic disorders .

- Enzyme Inhibition : Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions in diseases characterized by dysregulated metabolism.

Data Table of Applications

Case Studies

- Neuropharmacological Studies : A study conducted on various analogs of this compound demonstrated enhanced cognitive performance in animal models when administered as a PAM at M4 receptors, highlighting its potential in treating Alzheimer’s disease .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited significant inhibition zones, suggesting their potential use as novel antibiotics .

- Material Development : Research into the application of this compound in organic electronics showed promising results with improved charge mobility when incorporated into polymer matrices, paving the way for more efficient electronic devices .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism involves binding to the active sites of these targets, leading to modulation of their activity. The pathways involved are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolopyridine-Carboxylic Acid Derivatives ()

Compounds such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) , 5-chloro derivative (10b) , and 5-methoxy derivative (10c) share a fused pyrrolopyridine core with a carboxylic acid group. Key differences include:

- Structural Variation: The target compound has a non-fused pyrrole ring with a pyridinyl substituent, whereas these derivatives feature fused pyrrolopyridine systems.

- Synthetic Yields : 10a, 10b, and 10c were synthesized in 95%, 71%, and 80% yields, respectively, suggesting efficient protocols for fused systems .

Table 1: Comparison with Pyrrolopyridine Derivatives

| Compound | Molecular Formula | Substituents | Yield | Key Feature |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₀N₂O₂ | 2-Me, 5-Pyridin-4-yl | N/A | Non-fused pyrrole-pyridine |

| 10a | C₈H₆N₂O₂ | None (parent compound) | 95% | Fused pyrrolopyridine |

| 10b | C₈H₅ClN₂O₂ | 5-Cl | 71% | Electron-withdrawing Cl |

| 10c | C₉H₈N₂O₃ | 5-OMe | 80% | Electron-donating OMe |

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

This pyrimidine derivative (CAS: 89581-58-8) shares a carboxylic acid group but differs in heterocyclic core:

1-(2-Methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic Acid ()

This pyrrole-3-carboxylic acid derivative has:

- Substituents : A 2-methoxyethyl group and a 4-methylphenyl group.

- Key Difference: The phenyl substituent (electron-rich aromatic) contrasts with the pyridinyl group (electron-deficient heteroaromatic) in the target compound, affecting solubility and π-π stacking interactions. Notably, this compound is discontinued, suggesting synthetic or stability challenges .

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid ()

- Structure : Fused pyrrolopyridine with formyl (CHO) and methyl groups.

- Reactivity : The formyl group introduces aldehyde reactivity absent in the target compound. Molecular weight (204.18 g/mol) is comparable, but the fused system may limit conformational flexibility .

Table 2: Structural and Functional Comparison

| Compound | Heterocyclic Core | Functional Groups | Molecular Weight | Reactivity Insights |

|---|---|---|---|---|

| Target Compound | Pyrrole + pyridine | COOH, Me, pyridinyl | 202.21 | Dual heteroaromatic motifs |

| 3-Formyl-4-methyl derivative | Fused pyrrolopyridine | COOH, Me, CHO | 204.18 | Aldehyde enhances reactivity |

| 2-Chloro-6-methylpyrimidine | Pyrimidine | COOH, Cl, Me | N/A | Electrophilic chloro group |

Biological Activity

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrrole core with methyl and pyridine substituents, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- CAS Number : 1248408-55-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets through binding at their active sites, which influences signal transduction pathways and metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

A study on related pyrrole derivatives demonstrated significant antimicrobial properties, with compounds showing efficacy against both Gram-positive and Gram-negative bacteria. The presence of the heterocyclic ring in these compounds is believed to enhance their antibacterial and antifungal activities .

Antitumor Activity

Similar pyrrole derivatives have been investigated for their antitumor properties. For instance, compounds designed based on the pyrrole structure have shown the ability to inhibit the growth of cancer cell lines and reduce tumor growth in vivo models. The interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 has been highlighted as a mechanism for their antitumor effects .

Case Studies

Several studies have explored the biological activity of pyrrole derivatives:

- Study on Pyrrole Derivatives :

- Antimicrobial Screening :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid | Similar structure with different pyridine position | Moderate antimicrobial activity |

| 2-Methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | Another positional isomer | Lower antitumor efficacy compared to 4-position |

The distinct substitution pattern in this compound enhances its reactivity and biological activity compared to its isomers.

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving coupling of pyridine and pyrrole precursors. For example, intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid chlorides or anhydrides under reflux conditions, followed by deprotection and purification via column chromatography. Solvent selection (e.g., DMF or THF) and temperature control are critical to avoid side reactions .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz in DMSO-d₆) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. NMR resolves structural ambiguities (e.g., methyl and pyridyl protons), while LCMS confirms molecular weight (e.g., ESIMS m/z 293.2 for related analogs). High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) ensures batch consistency .

Q. What solvents are optimal for solubility and stability during experiments?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s carboxylic acid and heteroaromatic moieties. Stability tests under inert atmospheres (argon/nitrogen) are recommended to prevent degradation during long-term storage .

Advanced Research Questions

Q. How can reaction yields be improved for analogs with bulky substituents?

Catalytic methods, such as palladium-mediated cross-coupling or microwave-assisted synthesis, enhance efficiency. For example, using acid chlorides instead of anhydrides may reduce steric hindrance. Temperature optimization (e.g., 60–80°C) and stoichiometric control of reagents (1.2–1.5 equivalents) are critical for yield improvement .

Q. How to resolve contradictory data between theoretical and experimental LogP values?

Validate experimental LogP via reverse-phase HPLC with a C18 column, using acetonitrile/water gradients. Compare results with computational models (e.g., COSMO-RS). Discrepancies may arise from protonation states of the pyridine nitrogen, requiring pH-adjusted measurements .

Q. What strategies are used to assess pharmacological activity in related pyrrole-carboxylic acid derivatives?

Analgesic and anti-inflammatory activity is tested in vivo (e.g., carrageenan-induced rat paw edema). Dose-response curves (10–100 mg/kg) and ulcerogenicity assays (gastric lesion scoring) are paired with pharmacokinetic studies (plasma half-life via LCMS/MS). Structure-activity relationships (SAR) guide modifications to the pyridyl or methyl groups .

Q. How to address instability in aqueous buffers during biological assays?

Buffers at pH 7.4 with 0.1% bovine serum albumin (BSA) reduce aggregation. Lyophilization of stock solutions in DMSO and reconstitution in fresh buffer immediately before use minimize hydrolysis. Stability is monitored via UV-Vis spectroscopy at 260 nm over 24 hours .

Q. What purity assessment methods are recommended for batch-to-batch consistency?

Elemental analysis (C, H, N within ±0.4% of theoretical values) and HPLC-UV (≥95% peak area at 254 nm) are standard. For trace impurities, high-resolution mass spectrometry (HRMS) and ¹³C-NMR detect side products like unreacted pyridine precursors .

Q. How to design computational models for predicting binding affinity to target proteins?

Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., cyclooxygenase-2) identifies key interactions (hydrogen bonding with carboxylic acid, π-π stacking with pyridyl). Molecular dynamics simulations (50 ns, CHARMM force field) validate binding stability in solvated systems .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Purification bottlenecks (e.g., column chromatography) can be mitigated using recrystallization (ethanol/water mixtures). Process optimization (e.g., continuous flow reactors) improves reproducibility. Residual solvent analysis (GC-MS) ensures compliance with ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.